BenchChemオンラインストアへようこそ!

4-Pteridinamine

Enzymology Pteridine metabolism Xanthine oxidase substrate specificity

4-Pteridinamine (synonyms: pteridin-4-amine, 4-aminopteridine, NSC 62507; CAS 6973-01-9; molecular formula C6H5N5; molecular weight 147.14 g/mol) is the unsubstituted 4-amino derivative of the pteridine bicyclic heterocycle. Pteridines are fused pyrimidine–pyrazine ring systems that serve as the core scaffold for biologically essential cofactors including folic acid and tetrahydrobiopterin, as well as for clinically established agents such as methotrexate.

Molecular Formula C6H5N5
Molecular Weight 147.14 g/mol
CAS No. 6973-01-9
Cat. No. B3056231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pteridinamine
CAS6973-01-9
Molecular FormulaC6H5N5
Molecular Weight147.14 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=NC=N2)N
InChIInChI=1S/C6H5N5/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H,(H2,7,9,10,11)
InChIKeyVFATYAVSACUHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pteridinamine (CAS 6973-01-9) — Chemical Identity and Procurement Baseline for the Unsubstituted 4-Aminopteridine Scaffold


4-Pteridinamine (synonyms: pteridin-4-amine, 4-aminopteridine, NSC 62507; CAS 6973-01-9; molecular formula C6H5N5; molecular weight 147.14 g/mol) is the unsubstituted 4-amino derivative of the pteridine bicyclic heterocycle [1]. Pteridines are fused pyrimidine–pyrazine ring systems that serve as the core scaffold for biologically essential cofactors including folic acid and tetrahydrobiopterin, as well as for clinically established agents such as methotrexate [2]. 4-Pteridinamine itself has been reported to exhibit cytotoxicity toward K562 and HL60 leukemia cell lines and to act as an inhibitor of protein kinase C (PKC) through binding to the active-site cysteine residue . As the simplest 4-amino-substituted pteridine, 4-pteridinamine constitutes the foundational core for a broad family of 2-, 6-, and 7-substituted analogs whose biological properties diverge markedly from the parent compound, making an understanding of the baseline scaffold critical for informed analog selection in medicinal chemistry and chemical biology programs.

Why 2-Aminopteridine, 4-Hydroxypteridine, or Other In-Class Pteridines Cannot Substitute for 4-Pteridinamine Without Altering Key Experimental Outcomes


Despite sharing the pteridine bicyclic core, the position of the amino substituent (2- vs. 4-) and the nature of the substituent (amino vs. hydroxy) produce profound differences in enzymatic oxidation rates, metabolic fate, in vivo toxicity profiles, ionization constants, and chemical reactivity. Critically, 2-aminopteridine is oxidized by milk xanthine oxidase at a substantially faster rate than 4-aminopteridine [1], is susceptible to hydrolysis under different conditions [2], and—most consequentially—produces severe nephrotoxicity in mice due to crystallization of insoluble oxidation products in renal tubules, whereas 4-aminopteridine does not share this toxic liability [3]. Furthermore, pKa differences of nearly 0.9 log units between the two regioisomers [4] alter protonation states at physiological pH, affecting solubility, membrane permeability, and target binding. These distinctions mean that substituting one aminopteridine regioisomer for another—or replacing the 4-amino group with a hydroxy group—can lead to quantitatively and qualitatively different experimental results, confounding structure–activity relationship (SAR) interpretation and compromising reproducibility in biological assays.

Quantitative Differentiation Evidence for 4-Pteridinamine vs. Closest Pteridine Analogs — Head-to-Head Data for Procurement and Experimental Design Decisions


Oxidation Rate by Milk Xanthine Oxidase: 4-Aminopteridine Is Oxidized Considerably Less Rapidly Than 2-Aminopteridine

In a direct head-to-head comparison using bovine milk xanthine oxidase at pH 7.4 and 37 °C, 4-aminopteridine and its 6,7-dimethyl derivative were oxidized considerably less rapidly than the corresponding 2-aminopteridine substrates [1]. The rank order of susceptibility to oxidation by xanthine oxidase was unambiguously established as 2-aminopteridine > 4-aminopteridine, a rank order that is the inverse of that reported for the analogous hydroxypteridines (4- > 2-) [1]. Both regioisomers are substrates, but the quantitative rate difference means that in any assay or in vivo system where xanthine oxidase activity is present, the metabolic stability of 4-aminopteridine is predictably superior to that of 2-aminopteridine.

Enzymology Pteridine metabolism Xanthine oxidase substrate specificity Oxidation kinetics

In Vivo Nephrotoxicity: 4-Aminopteridine Avoids the Severe Kidney Toxicity Observed with 2-Aminopteridine in Mice

Following intraperitoneal administration to mice at 150 mg/kg, 2-aminopteridine caused severe kidney toxicity attributable to crystallization of highly insoluble oxidation products within the lumen of renal tubules. In contrast, 4-aminopteridine did not show such a nephrotoxic effect and was instead extensively oxidized in vivo to 4-amino-2,7-dihydroxypteridine without evidence of renal precipitation [1]. This differential toxicity profile is directly linked to the distinct oxidation pathways and product solubility profiles of the two regioisomers, and it was confirmed in the same study using identical dosing and analytical protocols, constituting a controlled head-to-head comparison.

In vivo toxicology Pteridine metabolism Renal toxicity Aldehyde oxidase Xanthine oxidase

Ionization Constant (pKa) Differentiation: 4-Aminopteridine Is a Weaker Base Than 2-Aminopteridine by Approximately 0.87 pK Units

Spectrophotometric determination of the acid ionization constants (pK* of the BH⁺ form) in the same study under identical conditions yielded an average pK* of 3.514 ± 0.020 for 4-aminopteridine (3 samples) compared with 4.386 ± 0.020 for 2-aminopteridine (3 samples), representing a difference of approximately 0.87 log units [1]. Pteridine itself was measured at pK* 4.15 ± 0.06 for reference. This means that at physiological pH (7.4), both compounds exist predominantly in the uncharged free-base form; however, in mildly acidic compartments (e.g., endosomes, lysosomes, tumor microenvironments, or acidic formulation buffers at pH 4–5), 2-aminopteridine will be significantly more protonated than 4-aminopteridine, with consequences for solubility, membrane partitioning, and target engagement.

Physicochemical characterization Ionization constant pKa determination Spectrophotometry Drug-likeness

Differential Chemical Reactivity: 4-Aminopteridine Is Readily Hydrolyzed by Mineral Acid but Resists Nitrous Acid; 2-Aminopteridine Shows the Inverse Profile

A well-established reactivity dichotomy exists between the two aminopteridine regioisomers: a 4-aminopteridine may be readily hydrolyzed by mineral acid but is resistant to the action of nitrous acid, whereas a 2-aminopteridine requires considerably more strenuous treatment for hydrolysis to take place but reacts readily with nitrous acid to form the corresponding hydroxy compound (unless an amino group is also present in the 4-position) [1]. This orthogonal reactivity profile provides a chemical handle for selective derivatization: the 4-amino group can be removed under acidic hydrolytic conditions without affecting a 2-amino substituent elsewhere on the scaffold, and conversely, nitrous acid treatment can selectively convert a 2-amino group to a 2-hydroxy group while leaving a 4-amino group intact.

Chemical stability Hydrolysis Nitrous acid reactivity Synthetic chemistry Derivatization

Target Selectivity Inversion via 2-Position Substitution: 2-(5-Chloro-2-fluorophenyl)-N-4-pyridinyl-4-pteridinamine (SD-208) Achieves >100-Fold ALK5 Selectivity Unattainable with Unsubstituted 4-Pteridinamine

The 2-substituted 4-pteridinamine derivative SD-208 (2-(5-chloro-2-fluorophenyl)-N-4-pyridinyl-4-pteridinamine) is a potent and selective TGF-β type I receptor (ALK5) inhibitor with an IC₅₀ of 48 nM and >100-fold selectivity over TGF-βRII . This high level of kinome selectivity is entirely dependent on the 2-aryl and N⁴-pyridinyl substituents; the unsubstituted 4-pteridinamine parent scaffold does not exhibit this selectivity profile or potency at ALK5, instead showing activity against protein kinase C (PKC) and cytotoxicity toward leukemia cell lines . This comparison illustrates a broader principle: 4-pteridinamine is best understood as a versatile scaffold whose biological target profile can be radically redirected through substitution at the 2-, 6-, and 7-positions, making the choice between the unsubstituted parent and a specific substituted derivative a decision with fundamentally different biological consequences.

Kinase inhibition TGF-β signaling ALK5 selectivity Structure–activity relationship Chemical probe

Oxidation by Mammalian Aldehyde Oxidase: Both Aminopteridine Regioisomers Are Substrates, but 2-Aminopteridine Generates an Additional Minor Metabolite Not Observed with 4-Aminopteridine

In rat and rabbit liver enzyme preparations, both 2-aminopteridine and 4-aminopteridine are oxidized by aldehyde oxidase to their corresponding 7-hydroxy derivatives. However, in the rabbit liver aldehyde oxidase system, the oxidation of 2-aminopteridine also produced 2-amino-4-hydroxypteridine as a minor product, a metabolite not detected in 4-aminopteridine incubations [1]. The 4-amino-6,7-disubstituted pteridines were not oxidized by either xanthine oxidase or aldehyde oxidase, whereas the corresponding 2-amino-6,7-disubstituted analogs were substrates for both enzymes, indicating that the position of the amino group also governs substrate recognition when additional substituents are present [1]. All oxidations mediated by xanthine oxidase were strongly inhibited by allopurinol, and all aldehyde-oxidase-mediated oxidations were inhibited by menadione, providing practical experimental controls [1].

Aldehyde oxidase Drug metabolism Pteridine oxidation In vitro metabolism Species differences

Evidence-Backed Application Scenarios Where 4-Pteridinamine (CAS 6973-01-9) Provides a Demonstrable Advantage Over Competing Pteridine Scaffolds


In Vivo Pharmacokinetic and Toxicology Studies Requiring an Aminopteridine Scaffold Without Nephrotoxic Liability

For preclinical programs investigating pteridine-based chemical probes or lead compounds in rodent models, 4-pteridinamine is the preferred aminopteridine scaffold over 2-aminopteridine. The direct head-to-head in vivo evidence demonstrates that 2-aminopteridine causes severe renal toxicity at 150 mg/kg i.p. in mice due to intratubular crystallization of insoluble oxidation products, whereas 4-aminopteridine does not produce this effect at the same dose [1]. Selecting 4-pteridinamine as the core scaffold for in vivo SAR studies avoids this confounding toxicity, ensuring that observed pharmacodynamic effects are not artifacts of renal failure and that animal welfare standards are maintained.

Enzymology Studies Where Xanthine Oxidase or Aldehyde Oxidase Metabolic Stability Is a Critical Experimental Variable

In biochemical or cell-based assays where xanthine oxidase (XO) or aldehyde oxidase (AO) activity is present—including serum-containing culture media, liver microsome preparations, hepatocyte incubations, or in vivo models—4-aminopteridine provides superior metabolic stability compared with 2-aminopteridine. Direct comparative data establish that 4-aminopteridine is oxidized considerably less rapidly than 2-aminopteridine by bovine milk XO [1], and the aldehyde oxidase metabolite profile of 4-aminopteridine is cleaner (single 7-hydroxy product vs. two metabolites for 2-aminopteridine) [2]. Researchers designing experiments where substrate depletion or metabolite interference must be minimized should select 4-pteridinamine over the 2-amino regioisomer.

Synthetic Chemistry Programs Requiring Orthogonal Protection or Selective Derivatization of the Pteridine Core

Medicinal chemistry teams engaged in pteridine library synthesis, late-stage functionalization, or prodrug design can exploit the orthogonal reactivity of 4-aminopteridine versus 2-aminopteridine. The 4-amino group is labile to mineral acid hydrolysis but resistant to nitrous acid, whereas the 2-amino group requires strenuous acidic conditions for hydrolysis but is readily converted to the hydroxy compound by nitrous acid [1]. This chemical orthogonality enables selective deprotection or transformation strategies that are not feasible with the 2-amino regioisomer, directly impacting synthetic route design, step count, and overall yield. Procurement of 4-pteridinamine as the starting scaffold is indicated when acid-mediated deprotection of the amino group is planned downstream.

Physicochemical Profiling and Formulation Development for Weakly Basic Heterocyclic Scaffolds

For preformulation screens, pH-solubility profiling, or predictive absorption/permeability modeling, 4-pteridinamine (pK* 3.514) and 2-aminopteridine (pK* 4.386) differ by approximately 0.87 log units in their ionization constants [1]. At acidic formulation pH values (e.g., pH 4–5 buffer systems), this difference translates to a meaningful shift in the fraction ionized, affecting aqueous solubility, partition coefficient, and potentially permeability. Teams building structure–property relationship (SPR) datasets for pteridine-containing compound libraries should use the correct regioisomer for their specific ionization-state requirements; 4-pteridinamine will remain neutral over a wider acidic pH range than 2-aminopteridine, potentially simplifying salt selection and dissolution testing.

Quote Request

Request a Quote for 4-Pteridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.